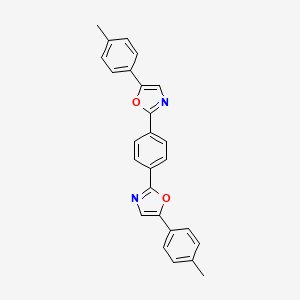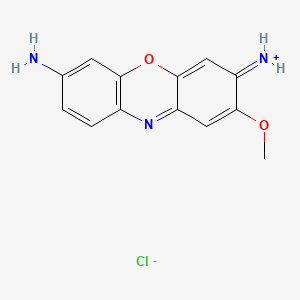
3,7-Diamino-2-methoxyphenoxazin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diamino-2-methoxyphenoxazin-5-ium chloride: is a chemical compound with the molecular formula C13H12ClN3O2. It is known for its vibrant color and is often used as a dye in various applications. This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-diamino-2-methoxyphenoxazin-5-ium chloride typically involves the reaction of 2-methoxyphenol with nitrous acid to form a diazonium salt. This intermediate is then coupled with an aromatic amine to produce the desired phenoxazine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium salt and subsequent coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,7-Diamino-2-methoxyphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,7-diamino-2-methoxyphenoxazin-5-ium chloride is used as a dye for staining and visualization purposes. Its vibrant color makes it suitable for use in various analytical techniques, including chromatography and spectroscopy.
Biology: In biological research, this compound is employed as a fluorescent dye for staining cells and tissues. It is particularly useful in microscopy for visualizing cellular structures and tracking biological processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and diagnostic imaging.
Industry: In industrial applications, this compound is used as a dye in textiles, plastics, and inks. Its stability and vibrant color make it a valuable additive in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,7-diamino-2-methoxyphenoxazin-5-ium chloride involves its interaction with biological molecules, such as proteins and nucleic acids. The compound’s structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Phenoxazine: The parent compound of 3,7-diamino-2-methoxyphenoxazin-5-ium chloride, known for its tricyclic structure.
2-Amino-3-methoxyphenoxazine: A derivative with similar properties but different functional groups.
3,7-Diaminophenoxazine: Lacks the methoxy group, resulting in different chemical reactivity.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both amino and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
67827-66-1 |
|---|---|
Molecular Formula |
C13H12N3O2.Cl C13H12ClN3O2 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
(7-amino-2-methoxyphenoxazin-3-ylidene)azanium;chloride |
InChI |
InChI=1S/C13H11N3O2.ClH/c1-17-11-6-10-13(5-8(11)15)18-12-4-7(14)2-3-9(12)16-10;/h2-6,15H,14H2,1H3;1H |
InChI Key |
QUJPFILIZOWIOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(C=C(C=C3)N)OC2=CC1=[NH2+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


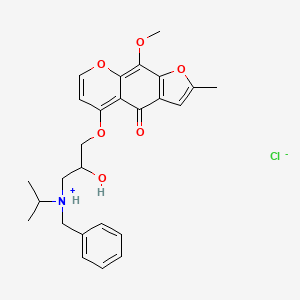
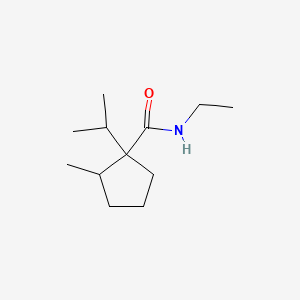
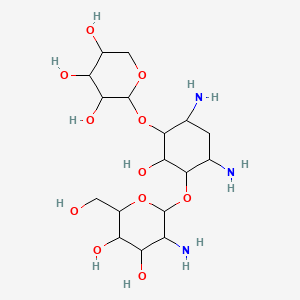
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
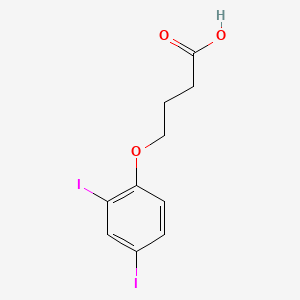
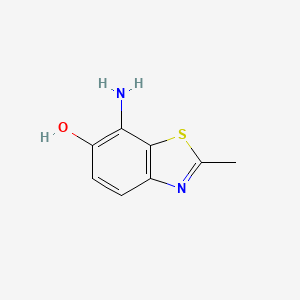

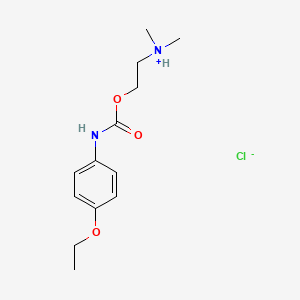
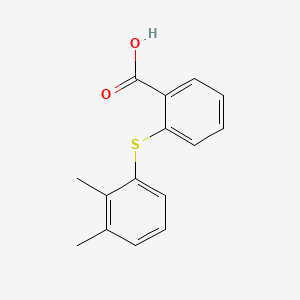
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)

![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)

